Clematichinenoside AR is classified as a triterpene saponin, which is a subclass of saponins characterized by their triterpene structure. It is isolated from the roots of Clematis manshurica, a plant commonly used in Chinese herbal medicine. The extraction process typically involves methods such as high-performance liquid chromatography to ensure high purity (greater than 98%) of the compound .
The synthesis of Clematichinenoside AR has been primarily achieved through extraction from its natural source rather than synthetic methods. The isolation process involves:
This method ensures that the compound retains its bioactive properties while achieving a high level of purity .
The molecular structure of Clematichinenoside AR can be represented by its molecular formula, which is typically denoted as C₃₃H₅₄O₁₈. The structure consists of a triterpene backbone with glycosidic linkages, contributing to its saponin classification. Detailed structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate the arrangement of atoms within the molecule.
Key features include:
Clematichinenoside AR participates in various biochemical reactions, particularly those involved in inflammatory pathways. It has been shown to modulate the activity of several signaling molecules and pathways, including:
The mechanism of action for Clematichinenoside AR primarily revolves around its anti-inflammatory properties. It acts by:
Clematichinenoside AR exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and its potential for therapeutic applications .
Clematichinenoside AR has several scientifically recognized applications:
Clematichinenoside AR (CAR), a triterpenoid saponin isolated from Clematis chinensis Osbeck, demonstrates profound immunomodulatory effects in rheumatoid arthritis (RA) models by restoring the critical balance between regulatory T (Treg) and T helper 17 (Th17) cells. This rebalancing is central to its therapeutic mechanism.
CAR significantly expands CD4+CD25+Foxp3+ Treg cells within Peyer’s patches (PPs), which are specialized lymphoid follicles in the small intestine. In adjuvant-induced arthritis (AIA) rats, oral CAR administration increased Treg populations by 1.8-fold compared to untreated controls, correlating with reduced joint swelling and histopathological damage [1] [8]. These Treg cells originate from both thymic differentiation (natural Tregs) and peripheral induction from naïve T cells in PPs (inducible Tregs). CAR enhances the generation of IL-10- and TGF-β-producing Tregs in PPs, creating an immunosuppressive environment that counteracts systemic inflammation [1]. Mechanistically, CAR promotes PP dendritic cells to adopt a tolerogenic phenotype, facilitating the de novo differentiation of Tregs. This process is critical for establishing oral tolerance and suppressing autoimmune responses [1].
Table 1: Effects of CAR on Immune Cell Populations in RA Models
Cell Type/Mediator | Change Induced by CAR | Experimental Model | Functional Consequence |
---|---|---|---|
CD4+CD25+Foxp3+ Tregs | ↑ 1.8-fold | AIA rats | Suppressed joint inflammation |
Th17 cells | ↓ 2.1-fold | AIA rats | Reduced IL-17-driven pathology |
IL-10 (PPs) | ↑ 2.5-fold | AIA rats | Enhanced anti-inflammatory environment |
TGF-β (PPs) | ↑ 1.9-fold | AIA rats | Promoted Treg differentiation |
CAR disrupts pro-inflammatory signaling cascades by downregulating IL-1β and TNF-α in synovial tissues and serum. In collagen-induced arthritis (CIA) rats, CAR reduced TNF-α and IL-1β levels by 58% and 62%, respectively, compared to untreated animals [1] [2]. This suppression occurs via inhibition of the NF-κB pathway, where CAR decreases nuclear translocation of the p65 subunit and downregulates upstream kinases (e.g., IKKβ). Consequently, NF-κB-dependent genes encoding COX-2, IL-6, and other inflammatory mediators are silenced [1]. Additionally, CAR suppresses the PI3K/Akt/mTOR axis in synovial fibroblasts, reducing their invasive and proliferative capacities. In CIA rats, CAR decreased phosphorylated Akt (p-Akt) by 47%, disrupting survival signals in pathogenic immune cells [1] [2]. This multi-pathway inhibition stabilizes the Treg/Th17 equilibrium, curtailing RA progression.
CAR’s oral bioavailability allows direct modulation of the gut-associated lymphoid tissue (GALT), particularly through interactions with the intestinal mucosal immune system. After ingestion, CAR is metabolized by intestinal microbiota into bioactive compounds that enhance intestinal barrier integrity. In IL-10-deficient mice (a Crohn’s disease model), CAR upregulated tight junction proteins (claudin-1, occludin, ZO-1) and reduced intestinal permeability by 40% [3]. This barrier fortification prevents bacterial translocation and systemic inflammation. Within Peyer’s patches, CAR enhances dendritic cell-mediated Treg induction and suppresses Th17 differentiation. It reduces RORγt (Th17 transcription factor) expression while stabilizing Foxp3+ Tregs, directly influencing GALT’s role as a primary site for peripheral tolerance induction [1] [8].
CAR regulates lymphocyte trafficking between GALT and systemic compartments. Tregs primed in PPs migrate via lymphatic vessels to inflamed joints, mediated by homing receptors (CCR6, α4β7 integrin). In AIA rats, CAR increased Treg accumulation in synovium by 35%, correlating with reduced IL-17 and IFN-γ production [1] [8]. This migration is facilitated by CAR-induced upregulation of CCL20 and CCL28 chemokines in vascular endothelium, which recruit CCR6+ Tregs to inflammation sites. Consequently, CAR establishes a systemic immunosuppressive network:
Table 2: CAR-Mediated Modulation of GALT Components
GALT Component | CAR-Induced Change | Systemic Impact |
---|---|---|
Intestinal barrier | ↑ Tight junction proteins | ↓ Bacterial translocation; ↓ systemic inflammation |
Peyer’s patch Tregs | ↑ Frequency and suppressive function | ↑ Migration to joints; ↓ synovitis |
Dendritic cells | ↑ Tolerogenic phenotype | ↑ De novo Treg differentiation |
Chemokine profile | ↑ CCL20/CCL28 production | ↑ Treg homing to inflamed tissues |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8